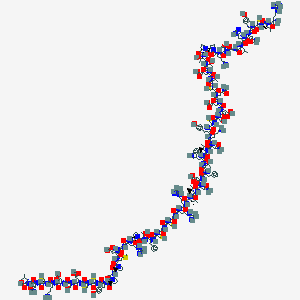
2-Morpholinoethanesulfonic acid hydrate
Overview
Description
MES hydrate, also known as 2-Morpholinoethanesulfonic acid hydrate, is a zwitterionic organic compound used as an acidic buffer in specific biological processes .
Molecular Structure Analysis
The chemical structure of MES contains a morpholine ring. It has a molecular weight of 195.2 and the chemical formula is C6H13NO4S . When hydrated, the molecular weight becomes 213.25 .Chemical Reactions Analysis
MES is used as a buffering agent in biology and biochemistry. It has a pKa value of 6.15 at 20 °C. The pH of the buffer solution changes with concentration and temperature .Physical And Chemical Properties Analysis
MES is a pH buffering compound with a pKa value of 6.15 at 20 °C . It is highly soluble in water . The melting point is greater than 300 °C .Scientific Research Applications
Enzyme Assays
Researchers rely on MES monohydrate for enzyme assays due to its buffering capacity at a pH range of 6.0-7.0. This slightly acidic environment is optimal for many enzymatic reactions, and MES’s low UV absorbance ensures minimal interference with spectrophotometric measurements .
Catalysis in Organic Synthesis
MES monohydrate finds application as a water-soluble catalyst in organic synthesis. It is particularly useful in the synthesis of isoindolo[2,1-a]quinazolines, where it enhances reaction efficiency under mild conditions and with environmental considerations .
Capillary Electrochromatography
This compound is also an excellent choice for capillary electrochromatography. Its low ionic mobility allows for the separation of molecules with high precision, offering a safer alternative to toxic compounds like cacodylate .
Bioprocesses Purification
Lastly, MES monohydrate is utilized in the purification bioprocesses of blood components. Its buffering properties are essential in processes that require precise pH control to ensure the quality and safety of blood products .
Safety And Hazards
properties
IUPAC Name |
2-morpholin-4-ylethanesulfonic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO4S.H2O/c8-12(9,10)6-3-7-1-4-11-5-2-7;/h1-6H2,(H,8,9,10);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIIIXQJBDGSIKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCS(=O)(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
145224-94-8 | |
| Record name | 4-Morpholineethanesulfonic acid, hydrate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=145224-94-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80584934 | |
| Record name | 2-(Morpholin-4-yl)ethane-1-sulfonic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Morpholinoethanesulfonic acid hydrate | |
CAS RN |
1266615-59-1, 145224-94-8 | |
| Record name | 4-Morpholineethanesulfonic acid hydrate (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1266615-59-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Morpholin-4-yl)ethane-1-sulfonic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Morpholineethanesulfonic acid, hydrate (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.173 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Morpholinoethanesulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(N-Morpholino)ethanesulfonic acid hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is MES monohydrate frequently used in plant tissue culture media?
A1: MES monohydrate serves as a buffering agent, maintaining stable pH levels crucial for plant cell growth and development. Its effectiveness stems from its pKa value (6.15 at 25°C), aligning well with the physiological pH range preferred by most plant cells [, ]. This buffering capacity ensures optimal nutrient availability and prevents pH fluctuations that could hinder in vitro plant regeneration.
Q2: Can MES monohydrate be utilized to mimic the acidic tumor microenvironment in cancer research?
A2: Yes, researchers have employed MES monohydrate to simulate the acidic conditions prevalent in tumor microenvironments []. By acidifying the cell culture media, MES monohydrate helps researchers study the impact of acidic pH on cancer cell behavior, particularly its role in drug resistance. This approach holds promise for developing novel therapeutic strategies to overcome multidrug resistance in cancer.
Q3: How does the use of MES monohydrate in soil testing contribute to environmental sustainability?
A3: The traditional Shoemaker-McLean-Pratt (SMP) buffer used for determining lime requirements in soil contains hazardous chemicals like chromium and p-nitrophenol. Research indicates that MES monohydrate, combined with other non-hazardous components, can effectively mimic the pH characteristics of the SMP buffer []. This innovative approach provides a safer alternative for soil testing while generating accurate lime recommendations and minimizing environmental hazards.
Q4: What insights did X-ray crystallography provide regarding the structure of an ARM lipase crystallized with MES monohydrate?
A4: Researchers successfully crystallized a novel thermostable ARM lipase using MES monohydrate as a component of the crystallization buffer []. Subsequent X-ray diffraction analysis, including crystals grown in microgravity, revealed the three-dimensional structure of this enzyme at a resolution of 2.3 Å. This structural information sheds light on the enzyme's thermostability and solvent tolerance, paving the way for its potential applications in various biotechnological processes.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-acetyl-4-tert-butyl-3,6-bis(tert-butylsulfanyl)-3,6-dihydro-2H-pyridin-2-yl] acetate](/img/structure/B104646.png)

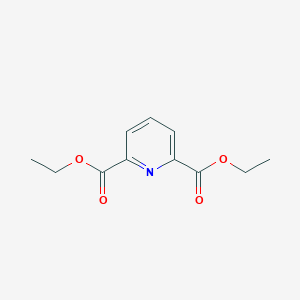

![1-[(3aS,6R,6aR)-2,2-dimethyl-4-methylidene-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]pyrimidine-2,4-dione](/img/structure/B104656.png)
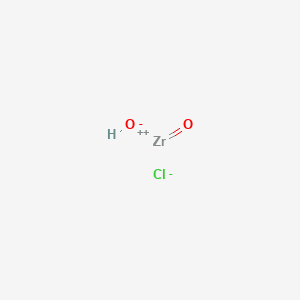


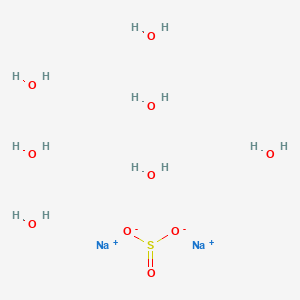
![8-Ethyl-10-isopropyl-4,5,6,7-tetrahydroazepino[3,2,1-hi]indole](/img/structure/B104667.png)
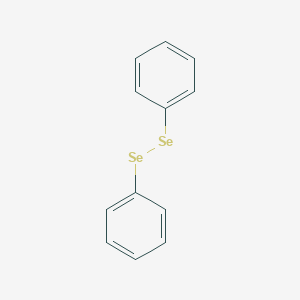
![10,11-dihydro-9H-benzo[a]anthracen-8-one](/img/structure/B104670.png)
